2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide
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Overview
Description
2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-(cyclohexylamino)-3-oxopropanoic acid under basic conditions to form the desired benzamide derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-sulfamoylphenyl)benzamide: Similar structure with a sulfamoyl group instead of a cyclohexylamino group.
2-chloro-N-(3-chlorophenyl)benzamide: Contains a chlorophenyl group instead of a cyclohexylamino group.
Uniqueness
2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21ClN2O2 |
---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-9-5-4-8-13(14)16(21)18-11-10-15(20)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,21)(H,19,20) |
InChI Key |
BFQWQCIHYWDUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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